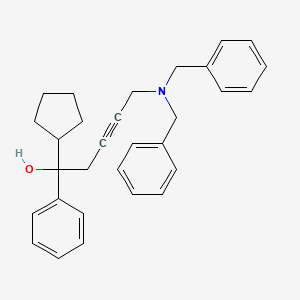![molecular formula C27H25N3O5S B11682053 (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B11682053.png)
(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5Z)-2-[(3,5-dimetilfenil)imino]-5-{3-etoxi-4-[(4-nitrobencil)oxi]bencilideno}-1,3-tiazolidin-4-ona es un complejo compuesto orgánico caracterizado por su estructura única, que incluye un anillo de tiazolidinona, un grupo imino y varios grupos bencilideno y bencilo sustituidos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2Z,5Z)-2-[(3,5-dimetilfenil)imino]-5-{3-etoxi-4-[(4-nitrobencil)oxi]bencilideno}-1,3-tiazolidin-4-ona típicamente implica reacciones orgánicas de varios pasos. Un enfoque común es la condensación de 3,5-dimetilbenzaldehído con 3-etoxi-4-[(4-nitrobencil)oxi]benzaldehído en presencia de un precursor de tiazolidinona en condiciones ácidas o básicas. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala. La elección del método depende de factores como la escala de producción deseada, la rentabilidad y las consideraciones ambientales. También se pueden emplear técnicas avanzadas como la síntesis asistida por microondas o el uso de principios de química verde para mejorar la eficiencia y reducir los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
(2Z,5Z)-2-[(3,5-dimetilfenil)imino]-5-{3-etoxi-4-[(4-nitrobencil)oxi]bencilideno}-1,3-tiazolidin-4-ona puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado la reducción de los grupos nitro a aminas.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en las posiciones bencilideno y bencilo, utilizando reactivos como haluros o alcóxidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como hidróxido de sodio.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos o sustituidos del compuesto original, que pueden utilizarse posteriormente en diferentes aplicaciones.
Aplicaciones Científicas De Investigación
Química
En química, (2Z,5Z)-2-[(3,5-dimetilfenil)imino]-5-{3-etoxi-4-[(4-nitrobencil)oxi]bencilideno}-1,3-tiazolidin-4-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, este compuesto se estudia por su posible bioactividad. Puede exhibir propiedades antimicrobianas, antifúngicas o anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos y aplicaciones terapéuticas.
Medicina
En medicina, los posibles efectos farmacológicos del compuesto son de interés. Los investigadores investigan sus interacciones con los objetivos biológicos para desarrollar nuevos tratamientos para diversas enfermedades.
Industria
En el sector industrial, (2Z,5Z)-2-[(3,5-dimetilfenil)imino]-5-{3-etoxi-4-[(4-nitrobencil)oxi]bencilideno}-1,3-tiazolidin-4-ona se puede utilizar en la producción de materiales avanzados, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (2Z,5Z)-2-[(3,5-dimetilfenil)imino]-5-{3-etoxi-4-[(4-nitrobencil)oxi]bencilideno}-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías implicadas pueden incluir la inhibición de la actividad enzimática, la modulación de las vías de transducción de señales o la interacción con las membranas celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 3-[(5E)-5-(3,4-dimetoxi)bencilideno)-6-oxo-5,6-dihidro[1,3]tiazolo[3,2-b][1,2,4]triazol-2-il]-2-naftil acetato
- Acetoacetato de etilo
Singularidad
En comparación con compuestos similares, (2Z,5Z)-2-[(3,5-dimetilfenil)imino]-5-{3-etoxi-4-[(4-nitrobencil)oxi]bencilideno}-1,3-tiazolidin-4-ona destaca por sus características estructurales específicas, como la combinación de un anillo de tiazolidinona con grupos bencilideno y bencilo sustituidos.
Propiedades
Fórmula molecular |
C27H25N3O5S |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
(5Z)-2-(3,5-dimethylphenyl)imino-5-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H25N3O5S/c1-4-34-24-14-20(7-10-23(24)35-16-19-5-8-22(9-6-19)30(32)33)15-25-26(31)29-27(36-25)28-21-12-17(2)11-18(3)13-21/h5-15H,4,16H2,1-3H3,(H,28,29,31)/b25-15- |
Clave InChI |
PGHJNDYSGXWXCA-MYYYXRDXSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)C)C)S2)OCC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)C)C)S2)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11681972.png)
![(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681981.png)

![ethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11681986.png)
![ethyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11681987.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681991.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681995.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![2-bromo-6-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11682008.png)

![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11682022.png)
![N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11682031.png)
![ethyl 4-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B11682037.png)
